(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(5-chloropentyl) analog differs from MAM2201 by having chlorine rather than fluorine on the terminal carbon of the alkyl group. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1445578-25-5
VCID: VC0156029
InChI: InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
SMILES: CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
Molecular Formula: C25H24ClNO
Molecular Weight: 389.923

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

CAS No.: 1445578-25-5

Cat. No.: VC0156029

Molecular Formula: C25H24ClNO

Molecular Weight: 389.923

* For research use only. Not for human or veterinary use.

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone - 1445578-25-5

Specification

CAS No. 1445578-25-5
Molecular Formula C25H24ClNO
Molecular Weight 389.923
IUPAC Name [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Standard InChI InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
Standard InChI Key MGKPPIQCXPTZFK-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl

Introduction

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic organic compound belonging to the indole derivative class. It features an indole moiety substituted with a 5-chloropentyl group and a naphthalenyl methanone fragment. This compound is of interest due to its potential biological activities, particularly in pharmacological contexts, similar to other cannabinoids that mimic the action of natural cannabinoids by binding to cannabinoid receptors in the central nervous system and immune system .

Chemical Formula and Molecular Weight

  • Molecular Formula: C25H24ClNO

  • Molecular Weight: 389.9 g/mol .

Synonyms and Identifiers

  • IUPAC Name: [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

  • InChI: InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3

  • InChIKey: MGKPPIQCXPTZFK-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl .

Biological Activities and Potential Applications

This compound is believed to exhibit various biological activities, including potential psychoactive effects and immunomodulatory effects by mimicking natural cannabinoids. It interacts with cannabinoid receptors, particularly CB1 and CB2, which are found in the central nervous system and immune system.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Similar Compounds

Similar compounds include other indole derivatives and naphthalene-based structures. For example, (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a related compound with similar structural features but differing in the halogen substituent .

Synthesis and Chemical Reactions

The synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone typically involves several steps that may vary based on specific reagents and conditions employed. Generally, such syntheses involve the reaction of indole derivatives with naphthalene-based compounds under appropriate conditions to form the desired methanone structure.

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